Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
Description
This compound features a cyclopropane ring fused to a carboxylic acid moiety, which is further functionalized as an amide. The amide nitrogen is linked to a phenethyl group substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronic ester commonly used in Suzuki-Miyaura cross-coupling reactions . The boronic ester group enables participation in transition-metal-catalyzed reactions, making this compound valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H26BNO3 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H26BNO3/c1-12(20-16(21)14-6-7-14)13-8-10-15(11-9-13)19-22-17(2,3)18(4,5)23-19/h8-12,14H,6-7H2,1-5H3,(H,20,21) |
InChI Key |
DFEYZRKAMWWNRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Boronic Ester Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl/heteroaryl halides and boronic esters.
Key Reaction Parameters:
| Reaction Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O, 80°C | 75–92 | |
| Vinyl triflates | Pd(dppf)Cl₂, CsF | THF, 60°C | 68–85 |
-
The boronate group undergoes transmetalation with palladium catalysts, forming intermediates for coupling.
-
Steric hindrance from the cyclopropane and ethylamide substituents may reduce reaction rates compared to simpler arylboronates .
Amide Group Transformations
The cyclopropanecarboxamide group participates in hydrolysis and nucleophilic substitution:
Hydrolysis to Carboxylic Acid
-
Conditions : 6M HCl, reflux (12 hr) → yields cyclopropanecarboxylic acid derivatives .
-
Application : Used to generate bioactive carboxylic acids for medicinal chemistry .
Directed C-H Functionalization
-
The amide acts as a directing group for regioselective C-H activation:
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective ring-opening and functionalization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Radical addition | BrCCl₃, AIBN, 70°C | Brominated alkyl chain |
| [2+2] Cycloaddition | Electron-deficient alkenes | Bicyclic intermediates |
Stability and Handling
-
Moisture sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ = 48 hr at pH 7).
This compound’s versatility in coupling, functionalization, and catalysis underscores its value in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and novel reaction pathways.
Scientific Research Applications
Medicinal Chemistry
Cyclopropanecarboxylic acid derivatives are being explored for their pharmacological properties. Research indicates that compounds with cyclopropane moieties can exhibit enhanced biological activity due to their unique three-membered ring structure, which introduces significant ring strain and reactivity.
- Antiprion Activity : A study highlighted the potential of cyclopropanecarboxylic acid derivatives in treating prion diseases. The compound demonstrated promising activity against prion proteins while maintaining favorable pharmacokinetic properties . The introduction of specific substituents on the cyclopropane ring can enhance its potency significantly.
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing various analogs with tailored properties. The incorporation of the dioxaborolane moiety allows for further functionalization through Suzuki-Miyaura coupling reactions, facilitating the development of new pharmaceuticals .
Agrochemical Applications
Research has indicated that cyclopropanecarboxylic acids can be utilized in developing agrochemicals due to their ability to inhibit specific enzymes involved in plant growth regulation. This application is particularly important in creating targeted herbicides and fungicides .
Case Studies
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source, facilitating reactions with nucleophiles. Additionally, the compound’s structural features enable it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Boronic Ester Modifications
Key Observations :
- Position of Boronic Ester : Para-substituted boronic esters (as in the target compound) are more sterically accessible for cross-coupling than meta-substituted analogues .
- Substituent Effects : Ortho-methyl groups (e.g., in ) reduce reactivity but improve metabolic stability in vivo.
Cyclopropanecarboxamides with Bioactive Motifs
Key Observations :
- Amide vs. Carboxylic Acid : Amides (e.g., target compound) generally exhibit better cell permeability than carboxylic acids (e.g., ).
- Stereochemistry: Z-configuration in aminomethyl derivatives enhances antidepressant efficacy .
Key Observations :
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring linked to a carboxylic acid moiety and an amide functional group. The presence of the tetramethyl-dioxaborolane group enhances its chemical stability and bioactivity.
- Inhibition of Enzymatic Activity : Research indicates that cyclopropanecarboxylic acids can inhibit enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. For instance, UPAR415, a related compound, competes with amino acid substrates at the OASS active site . This inhibition could lead to altered metabolic pathways in bacteria and potentially in mammalian systems.
- GPR120 Modulation : Cyclopropanecarboxylic acid derivatives have been identified as modulators of GPR120, a receptor that recognizes long-chain fatty acids. This modulation may have implications for treating metabolic disorders such as diabetes .
- Anti-inflammatory and Antitumor Activities : Various derivatives exhibit significant anti-inflammatory and anticancer properties. For example, studies on phenylcyclopropane carboxamides show effective inhibition of human myeloid leukemia cell lines without causing cytotoxicity .
Pharmacokinetics
The pharmacokinetic profile of cyclopropanecarboxylic acids indicates good oral bioavailability and metabolic stability. Compounds with similar structures have demonstrated favorable brain penetration and reduced plasma clearance rates. This profile enhances their potential as therapeutic agents.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various cyclopropanecarboxylic acid derivatives on U937 human leukemia cells. The findings revealed that specific substitutions on the cyclopropane core significantly influenced potency, with some compounds exhibiting up to ten-fold greater activity compared to standard references .
- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the interaction of cyclopropanecarboxylic acids with target enzymes like ACO2 (1-aminocyclopropane-1-carboxylate oxidase). These studies identified critical binding sites and interactions that could inform further drug design efforts .
Data Table: Biological Activities of Cyclopropanecarboxylic Acid Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| UPAR415 | Inhibitor of OASS | 0.5 | Enzyme inhibition |
| Phenylcyclopropane carboxamide | Antitumor in U937 cells | 1.29 | Cell proliferation inhibition |
| GPR120 Modulator | Modulates fatty acid sensing | N/A | Receptor interaction |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is typically synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and boronic ester-containing amines. A common approach involves:
- Step 1 : Preparation of the boronic ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine) via Suzuki-Miyaura coupling or direct substitution reactions using pinacol boronate precursors .
- Step 2 : Amide bond formation using coupling agents like HATU or EDC/HOBt with cyclopropanecarboxylic acid.
Key intermediates :
| Intermediate | CAS No. | Molecular Formula | Reference |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine | 950511-16-7 | C₁₄H₂₁BNO₂ | |
| Cyclopropanecarboxylic acid chloride | 34784-64-0 | C₄H₅ClO₂ |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the cyclopropane ring (δ ~1.0–2.0 ppm for protons) and the dioxaborolane group (δ ~1.3 ppm for pinacol methyl groups) .
- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₇BNO₃: 340.2) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
Q. How is this compound utilized in cross-coupling reactions for medicinal chemistry applications?
The boronic ester moiety enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups into drug-like scaffolds. For example:
- Reaction Example : Coupling with 5-bromo-2-fluoropyridine to create biaryl systems for kinase inhibitors .
- Optimization Note : Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C for 16 hours .
Advanced Research Questions
Q. How do steric effects from the cyclopropane and dioxaborolane groups influence reaction kinetics in amide coupling?
-
Steric Hindrance : The cyclopropane ring and tetramethyl dioxaborolane increase steric bulk, reducing coupling efficiency.
-
Mitigation Strategies :
-
Data Example :
Coupling Agent Yield (%) Purity (%) EDC/HOBt 62 95 DMT-MM 78 98
Q. What are the stability challenges of the boronic ester under aqueous conditions, and how can they be addressed?
-
Hydrolysis Risk : The dioxaborolane group hydrolyzes in acidic/neutral water to form boronic acid, reducing reactivity.
-
Stabilization Methods :
-
Kinetic Data :
pH Half-life (h) 7.0 2.5 5.0 0.8
Q. How can contradictions in NMR data (e.g., unexpected splitting of cyclopropane signals) be resolved?
Q. What strategies optimize the compound’s solubility for in vitro assays without destabilizing the boronic ester?
-
Solubility Enhancers :
- Use co-solvents like PEG-400 (<10% v/v) in PBS.
- Formulate as a lyophilized powder with trehalose.
-
Trade-offs : High PEG concentrations accelerate boronic ester hydrolysis.
-
Data :
Solvent Solubility (mg/mL) Stability (24 h) PBS 0.3 90% PBS + 5% PEG 1.8 75%
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 339.25 g/mol | HRMS | |
| LogP (Octanol/Water) | 2.8 | Shake-flask | |
| Melting Point | 148–150°C | DSC |
Q. Table 2: Reaction Yields Under Varying Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/SPhos | DME/H₂O | 80 | 72 |
| NiCl₂(dppf) | Toluene | 100 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
